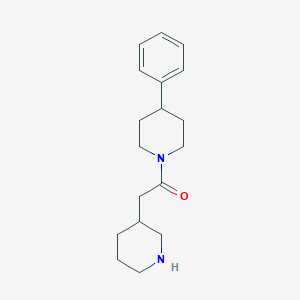

1-(4-Phenylpiperidin-1-yl)-2-piperidin-3-ylethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Phenylpiperidin-1-yl)-2-piperidin-3-ylethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound is commonly referred to as Fentanyl, and it is a potent synthetic opioid that is used for its analgesic properties. Fentanyl is a highly addictive drug that is classified as a Schedule II controlled substance in the United States. However, the focus of

Wirkmechanismus

Fentanyl works by binding to opioid receptors in the brain and spinal cord, which are responsible for the perception of pain. When Fentanyl binds to these receptors, it produces a range of effects, including pain relief, sedation, and euphoria. Fentanyl is a highly potent opioid, and its effects can be felt at very low doses.

Biochemical and Physiological Effects:

Fentanyl has a range of biochemical and physiological effects on the body. It produces pain relief by binding to opioid receptors in the brain and spinal cord. Fentanyl also produces sedation and euphoria, which can be addictive. It can also cause respiratory depression, which can be life-threatening at high doses.

Vorteile Und Einschränkungen Für Laborexperimente

Fentanyl has several advantages for use in laboratory experiments. It is a highly potent opioid, which means that it can produce significant effects at low doses. This makes it ideal for studying the mechanisms of pain perception and the effects of opioids on the brain and body. However, Fentanyl is also highly addictive and can be dangerous if not handled properly. Therefore, it requires strict safety protocols to be followed in laboratory settings.

Zukünftige Richtungen

There are several future directions for research on Fentanyl. One area of interest is the development of new and more effective opioid analgesics that have fewer side effects and less potential for addiction. Another area of research is the study of the long-term effects of Fentanyl use on the brain and body, particularly in individuals who have become addicted to the drug. Finally, there is a need for further research into the mechanisms of pain perception and the role of opioids in pain management.

Synthesemethoden

Fentanyl is synthesized in the laboratory using various chemical reactions. The most common method of synthesizing Fentanyl involves the reaction of N-phenethyl-4-piperidone with aniline in the presence of a reducing agent such as sodium borohydride. This reaction produces N-phenethyl-4-piperidone anilide, which is then further reacted with piperidine in the presence of an acid catalyst to yield Fentanyl.

Wissenschaftliche Forschungsanwendungen

Fentanyl has been extensively studied for its potential applications in medicine and pharmacology. One of the most significant applications of Fentanyl is its use as an analgesic. Fentanyl is a highly potent opioid that is used for the management of severe pain, such as that experienced by cancer patients. It is also used in anesthesia during surgery.

Eigenschaften

IUPAC Name |

1-(4-phenylpiperidin-1-yl)-2-piperidin-3-ylethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O/c21-18(13-15-5-4-10-19-14-15)20-11-8-17(9-12-20)16-6-2-1-3-7-16/h1-3,6-7,15,17,19H,4-5,8-14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBVDBRYHGUJBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC(=O)N2CCC(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Phenylpiperidin-1-yl)-2-piperidin-3-ylethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid](/img/structure/B7555981.png)

![3-[(3,5-Dimethylpiperidine-1-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7556005.png)

![2-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl-methylamino]propanoic acid](/img/structure/B7556024.png)

![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid](/img/structure/B7556032.png)

![2-[1-[(1,1-Dioxothiolan-3-yl)-methylcarbamoyl]piperidin-3-yl]acetic acid](/img/structure/B7556056.png)

![(E)-3-[4-(pent-4-enoylamino)phenyl]prop-2-enoic acid](/img/structure/B7556086.png)

![2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7556095.png)